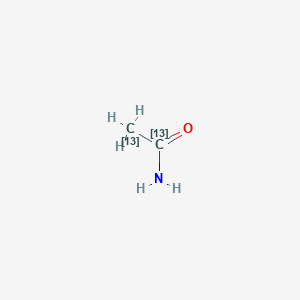
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide, also known as CFMB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. CFMB belongs to the class of benzamide derivatives, which have been found to exhibit a variety of biological activities, including anticancer, antifungal, and antibacterial properties.
Wissenschaftliche Forschungsanwendungen
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide has been the subject of extensive research due to its potential applications in the field of medicinal chemistry. Several studies have reported that 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide exhibits potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer cells. 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide has also been found to possess antifungal and antibacterial properties, making it a promising candidate for the development of new antimicrobial agents.
Wirkmechanismus
The exact mechanism of action of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide is not fully understood, but several studies have suggested that it may act by inhibiting the activity of certain enzymes involved in cell proliferation and survival. 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide has been found to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide can inhibit cell proliferation, induce apoptosis, and disrupt cell cycle progression in cancer cells. 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide has also been found to exhibit antifungal and antibacterial activity against several pathogens. In vivo studies have shown that 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide can inhibit tumor growth in animal models of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide has several advantages for lab experiments, including its potent anticancer activity and broad-spectrum antimicrobial properties. However, 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity to normal cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide. One area of interest is the development of new analogs of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide with improved pharmacological properties, such as increased solubility and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the anticancer and antimicrobial activities of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide. Finally, further studies are needed to evaluate the safety and efficacy of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide in animal models and clinical trials.
Synthesemethoden
The synthesis of 5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide involves several steps, including the condensation of 5-methoxy-2-hydroxybenzoic acid with 2-fluorobenzoyl chloride, followed by the addition of 5-chloro-2-aminophenol and the subsequent cyclization of the resulting intermediate. The final product is obtained after purification by column chromatography.
Eigenschaften
IUPAC Name |
2-chloro-5-fluoro-N-(2-hydroxy-5-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO3/c1-20-9-3-5-13(18)12(7-9)17-14(19)10-6-8(16)2-4-11(10)15/h2-7,18H,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULXBZYSLYKLCLI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)NC(=O)C2=C(C=CC(=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3,3'-Di-tert-butyl-4H,4'H-[1,1'-binaphthalenylidene]-4,4'-dione](/img/structure/B1145962.png)

![3-Bromo-6-chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145974.png)
